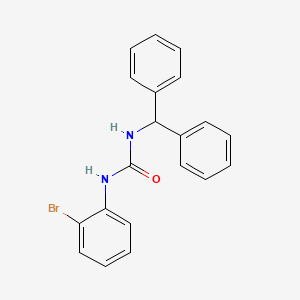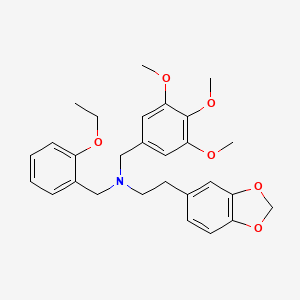
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to "4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide" involves modifications to enhance receptor affinity and selectivity. For instance, structural modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring have been explored, with semirigid analogues displaying affinity values in the same range as their open counterparts (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied, highlighting the influence of substituents and spacer conformation on biological activity. For example, the conformation of linking spacers in biologically active molecules depends on the nature of the substituent, affecting the molecule's interaction with biological targets (Karolak‐Wojciechowska et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving "4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide" and its derivatives often focus on enhancing biological activity or altering pharmacokinetic properties. For example, derivatives have been synthesized and evaluated for their activity against various bacteria and fungi, with some showing moderate activity (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and stability, are crucial for the compound's application in further studies and formulations. Detailed spectroscopic analysis (FT-IR, FT-Raman, NMR, and UV-Vis) provides insights into the structure and stability of the molecule (Prabavathi et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various biological targets, have been studied. Electrophilic substitution reactions, interaction with receptors, and binding affinities are areas of interest. For instance, understanding how structural modifications affect receptor affinity and selectivity is crucial for developing therapeutically relevant compounds (Leopoldo et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has led to the synthesis of novel compounds involving piperazine derivatives, which have been tested for their antimicrobial activities. One study involved the synthesis of 1,2,4-triazole derivatives and their subsequent evaluation against a range of microorganisms, finding some compounds with good or moderate activities (Bektaş et al., 2010).
Dopamine D(3) Receptor Ligands
Another area of research focuses on the modification of benzamide derivatives to explore their affinity towards dopamine D(3) receptors. These studies aim to identify structural features that could lead to enhanced receptor affinity, leading to the discovery of several high-affinity D(3) ligands (Leopoldo et al., 2002).
Anti-inflammatory and Analgesic Agents
Further investigations have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties, positioning them as promising candidates for drug development (Abu‐Hashem et al., 2020).
Electrochemical Characterization
The electrochemical behavior and voltammetric determination of aryl piperazines have been studied, highlighting a methodology for the detection and quantification of such compounds in biological matrices. This research contributes to forensic and toxicological analyses, providing a foundation for detecting designer drugs (Milanesi et al., 2021).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-4-2-3-15(13-17)20-18(23)22-11-9-21(10-12-22)16-7-5-14(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRECFFJFFLEDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)
![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)
![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

